molecular formula C9H5Cl2N B1298113 2,8-Dichloroquinoline CAS No. 4470-83-1

2,8-Dichloroquinoline

Cat. No. B1298113
CAS RN: 4470-83-1
M. Wt: 198.05 g/mol
InChI Key: VAXOCTXTVIVOQE-UHFFFAOYSA-N
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Description

2,8-Dichloroquinoline is a chlorinated quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. Although the provided papers do not directly discuss 2,8-Dichloroquinoline, they do provide insights into the synthesis and properties of related quinoline derivatives, which can be extrapolated to understand the characteristics of 2,8-Dichloroquinoline.

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex organic reactions. For instance, the synthesis of cycloocta[2,1-b:3,4-b']diquinoline involves the fusion of a diquinoline nucleus to the molecular skeleton of cyclooctatetraene, as described in the first paper . This process may share similarities with the synthesis of 2,8-Dichloroquinoline, which could also involve multiple steps and the use of specific reagents to introduce chlorine atoms at the 2 and 8 positions of the quinoline ring.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The first paper reports the use of X-ray analysis to reveal that cycloocta[2,1-b:3,4-b']diquinoline contains a C2 axis, indicating a certain level of symmetry in the molecule . This technique could similarly be applied to 2,8-Dichloroquinoline to ascertain its molecular geometry and confirm the positions of the chlorine substituents.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. The first paper also describes the reaction of a diquinoline compound with copper (II) perchlorate to form a complex with a flattened tetrahedral coordination geometry around the copper (I) atom . This suggests that 2,8-Dichloroquinoline could potentially act as a ligand in coordination chemistry, forming complexes with metal ions.

Physical and Chemical Properties Analysis

The second paper provides an example of the characterization of a quinoline derivative using spectroscopic, spectrometric, and thermal analyses . These methods can be used to gain a comprehensive understanding of the physical and chemical properties of 2,8-Dichloroquinoline, such as its melting point, boiling point, solubility, and stability under various conditions.

Scientific Research Applications

Synthesis and Chemical Applications

2,8-Dichloroquinoline has been utilized as a key intermediate in the synthesis of complex molecules. For instance, the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines demonstrated improved selectivity and yield with 2,8-dichloroquinoline, showcasing its utility in creating compounds with potential biological activities (Abel et al., 2013). Another study described the synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester, where 2,8-dichloroquinolin-4-amine served as a novel class of building blocks (Toche et al., 2010).

Material Science

In the field of material science, 2,8-Dichloroquinoline's derivatives have shown potential. For example, mixed ligand Cu^2+ complexes of a model therapeutic with Alzheimer's amyloid-β peptide and monoamine neurotransmitters have been studied, indicating the significance of 2-substituted 8-hydroxyquinolines in developing treatments for Alzheimer's disease (Kenche et al., 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of 8-nitrofluoroquinolone derivatives, synthesized from 2,8-Dichloroquinoline, have been explored, showing promising activity against gram-positive and gram-negative strains. This indicates the potential of 2,8-Dichloroquinoline derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Corrosion Inhibition

Quinoline derivatives, including those based on 2,8-Dichloroquinoline, have been investigated for their corrosion inhibition properties. A study on the inhibition behavior of novel quinoline derivatives for the corrosion of mild steel in hydrochloric acid solution highlighted the effectiveness of these compounds as corrosion inhibitors (Lgaz et al., 2017).

Safety And Hazards

2,8-Dichloroquinoline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXOCTXTVIVOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350316
Record name 2,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichloroquinoline

CAS RN

4470-83-1
Record name 2,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dichloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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